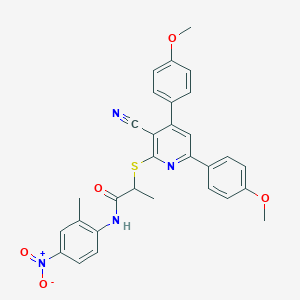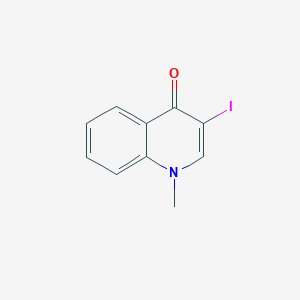
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate is a complex organic compound that combines a pyridinium cation with a tetraphenylborate anion
Preparation Methods
The synthesis of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate typically involves the reaction of 1-(Diethylcarbamoyl)-2-methylpyridinium with sodium tetraphenylborate. The reaction is carried out in an organic solvent such as acetonitrile at ambient temperature. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the tetraphenylborate anion is replaced by other anions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various organic solvents. .
Scientific Research Applications
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Diethylcarbamoyl)-2-methylpyridin-1-ium tetraphenylborate can be compared with other similar compounds such as:
Tetraphenylborate salts: These compounds share the tetraphenylborate anion but differ in the cationic part.
Pyridinium salts:
Properties
Molecular Formula |
C35H37BN2O |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
N,N-diethyl-2-methylpyridin-1-ium-1-carboxamide;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C11H17N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-12(5-2)11(14)13-9-7-6-8-10(13)3/h1-20H;6-9H,4-5H2,1-3H3/q-1;+1 |
InChI Key |
KGFQXMKZCXZUEM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CC)C(=O)[N+]1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


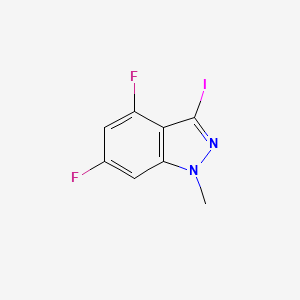
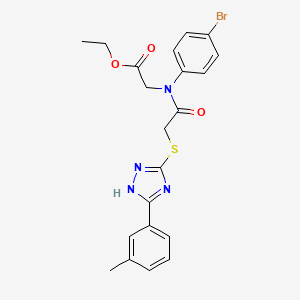
![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
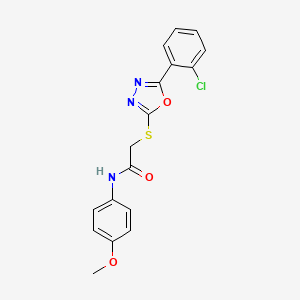
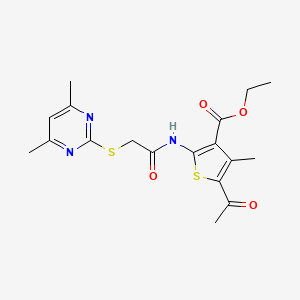
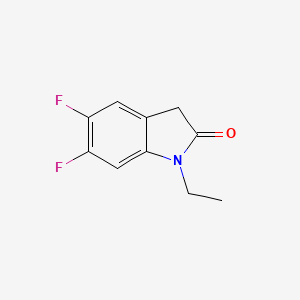
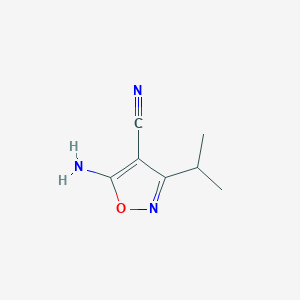
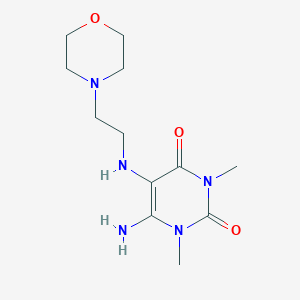

![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
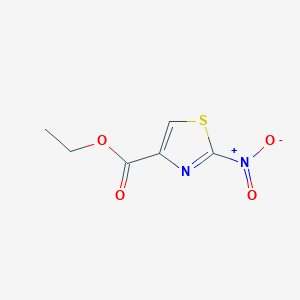
![7-Methyl-3-(piperidin-3-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11774259.png)
